molecular formula C18H11N3O5 B2628524 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide CAS No. 922090-69-5

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Cat. No. B2628524
M. Wt: 349.302
InChI Key: USFZGSQTSOUFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural motifs that are common in medicinal chemistry, including a benzofuran, a 1,3,4-oxadiazole, and a benzo[d][1,3]dioxol-5-yl group . These groups are often found in biologically active molecules and could potentially contribute to the activity of the compound.


Molecular Structure Analysis

The compound contains a benzofuran and a benzo[d][1,3]dioxol-5-yl group, which are aromatic and contribute to the overall stability of the molecule . The 1,3,4-oxadiazole is a heterocyclic ring that can act as a bioisostere for a carbonyl group.

Scientific Research Applications

Antimicrobial Activity

The benzofuran-oxadiazole hybrids have been investigated for their antimicrobial properties. Several derivatives were designed, synthesized, and tested against pathogenic bacteria and fungi, showing promising results in inhibiting bacterial growth, particularly against strains such as S. aureus, E. coli, P. vulgaris, S. typhi, and others. The structure-activity relationship of these compounds has been substantiated through spectral and elemental analysis (Sanjeeva et al., 2021; Idrees et al., 2020; Idrees et al., 2019).

Anticancer Activity

Derivatives of benzofuran-oxadiazole have also been explored for their anticancer activity. A series of compounds were synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The studies revealed that some derivatives exhibited moderate to excellent anticancer activity, with certain compounds showing higher activity than reference drugs (Ravinaik et al., 2021).

Antioxidant Activity

Compounds incorporating benzofuran-oxadiazole moiety have been evaluated for their antioxidant activity. The studies involved the synthesis of new functionalized derivatives and testing their ability to protect against DNA damage induced by harmful agents. Some compounds showed excellent antioxidant properties and high protection against DNA damage (Bondock et al., 2016).

Antidiabetic Activity

Research has also delved into the antidiabetic potential of benzofuran-oxadiazole derivatives. Compounds were synthesized and assessed for in vitro antidiabetic activity through the α-amylase inhibition assay. The results indicated promising antidiabetic properties of some synthesized compounds (Lalpara et al., 2021).

properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O5/c22-16(15-7-10-3-1-2-4-12(10)25-15)19-18-21-20-17(26-18)11-5-6-13-14(8-11)24-9-23-13/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZGSQTSOUFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

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